1,2-Dichlorodecane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

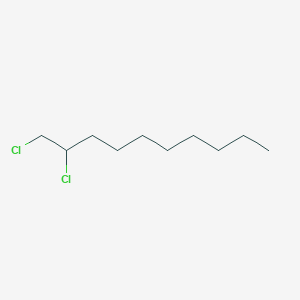

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

34619-32-4 |

|---|---|

Molekularformel |

C10H20Cl2 |

Molekulargewicht |

211.17 g/mol |

IUPAC-Name |

1,2-dichlorodecane |

InChI |

InChI=1S/C10H20Cl2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3 |

InChI-Schlüssel |

JLMYKEOBTHYMPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CCl)Cl |

Kanonische SMILES |

CCCCCCCCC(CCl)Cl |

Herkunft des Produkts |

United States |

Contextualization Within Chlorinated Alkanes and Organohalogen Chemistry

1,2-Dichlorodecane is a member of the chlorinated alkanes, a class of organic compounds where one or more hydrogen atoms of an alkane have been replaced by chlorine atoms. More specifically, it is classified as a vicinal dihalide, signifying that the two chlorine atoms are situated on adjacent carbon atoms. britannica.comdoubtnut.com This structural arrangement is key to its characteristic reactivity.

The carbon-chlorine bond is polar, with the chlorine atom being more electronegative than the carbon atom. This polarity, coupled with the presence of two chlorine atoms in close proximity, significantly influences the molecule's chemical behavior, making it more reactive than its parent alkane, decane (B31447).

Organohalogen compounds, in general, are of immense importance in organic chemistry. They serve as key intermediates in a wide array of synthetic transformations. The halogen atom can act as a good leaving group in nucleophilic substitution and elimination reactions, providing a gateway to a diverse range of functional groups. The study of compounds like this compound contributes to a deeper understanding of these fundamental reaction pathways.

Importance in Synthetic Chemistry Research As a Model Compound

While 1,2-dichlorodecane may not be a household name, it and other vicinal dihalides serve as crucial model compounds in synthetic chemistry research. fiveable.me Their well-defined structure allows chemists to investigate the mechanisms and stereochemistry of various reactions with a degree of clarity.

The primary route to synthesizing this compound is through the electrophilic addition of chlorine to 1-decene. cpchem.comuomosul.edu.iq This reaction is a classic example of alkene halogenation and is a staple in the study of electrophilic additions. Several modern methods have been developed for the vicinal dichlorination of alkenes, which are applicable to the synthesis of this compound. These include:

Visible-Light-Induced Dichlorination: Utilizing copper(II) chloride (CuCl₂) as a chlorine source under visible light irradiation offers a milder alternative to using gaseous chlorine. nih.gov

Iron-Catalyzed Dichlorination: Ferric chloride (FeCl₃) can catalyze the dichlorination of terminal alkenes in the presence of a chloride source like lithium chloride (LiCl). thieme-connect.com

Dichlorination with NH₄Cl and Oxone®: This method provides an efficient route to 1,2-dichloroalkanes at room temperature, avoiding the use of hazardous reagents. organic-chemistry.org

Once formed, this compound can undergo several important reactions, making it a useful synthetic intermediate:

Dehydrohalogenation: Treatment with a strong base can induce the elimination of two molecules of hydrogen chloride (HCl) to form an alkyne, in this case, 1-decyne. jove.comlibretexts.org This reaction is a fundamental method for the preparation of alkynes from alkenes via a dihalide intermediate.

Dehalogenation: Reaction with reducing agents, such as zinc metal, can remove the two chlorine atoms to regenerate the alkene, 1-decene. libretexts.orgvedantu.com This transformation is often used for the purification of alkenes or for protective group strategies in multi-step syntheses.

The study of these reactions with this compound as a substrate provides valuable data on reaction rates, yields, and stereochemical outcomes, which can then be applied to more complex molecules.

| Property | Value |

| Chemical Formula | C₁₀H₂₀Cl₂ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~240-242 °C (estimated) |

| Density | ~0.98 g/cm³ (estimated) |

Table 1: Physicochemical Properties of this compound

Overview of Research Trajectories for Vicinal Dihalogenated Decanes

Direct Regioselective Dichlorination Approaches for Decane (B31447) Skeletons

The most direct route to this compound involves the addition of chlorine across a double bond on a ten-carbon skeleton, typically 1-decene. This electrophilic addition is a classic reaction but achieving high regioselectivity—the preferential addition of atoms to specific locations—is paramount. jove.com For unsymmetrical alkenes like 1-decene, the reaction with an electrophilic chlorine source is highly regioselective, leading predominantly to the 1,2-dichloro product.

The reaction generally proceeds through an ionic mechanism rather than a free-radical pathway, especially when conducted in inert solvents and in the absence of UV light. thieme-connect.de The use of gaseous chlorine, while inexpensive, presents significant handling hazards due to its toxicity. thieme-connect.de Consequently, various alternative chlorinating agents have been developed to improve safety and reaction control. Modern methods often employ reagents that can furnish a chloronium ion in situ, which is then attacked by a chloride ion to yield the vicinal dichloride. thieme-connect.de

Exploration of Stereochemical Control in Vicinal Dihalogenation

Stereochemistry is a critical aspect of dichlorination, as the addition of two chlorine atoms to the alkene can result in different spatial arrangements. The ionic halogenation of alkenes is a well-established stereospecific reaction that typically yields products from anti-addition. illinois.edu This outcome is explained by the formation of a cyclic haliranium (or chloronium) ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs from the face opposite to the bridged intermediate, resulting in the two chlorine atoms being on opposite sides of the original double bond plane. thieme-connect.com

While achieving diastereoselectivity (favoring anti-addition) is inherent to the mechanism, controlling the absolute stereochemistry to produce a single enantiomer (enantioselectivity) is a significant challenge. thieme-connect.comescholarship.org Several issues complicate enantioselective dihalogenation:

The initial electrophilic addition can occur on either face of the alkene, potentially forming enantiomeric chloronium ions. thieme-connect.com

A rapid equilibrium between the chiral chloronium ion and the starting alkene can lead to racemization, eroding any enantioselectivity achieved in the initial step. thieme-connect.com

Despite these hurdles, significant progress has been made in organocatalytic approaches. For instance, the use of specific chiral cinchona-alkaloid-based catalysts has enabled the highly enantioselective dichlorination of certain unfunctionalized alkenes with enantiomeric ratios up to 94:6. nih.govresearchgate.net Another innovative strategy involves redox catalysis with selenium-based catalysts to achieve catalytic, stereospecific syn-dichlorination, effectively reversing the typical anti-addition preference. illinois.edu These advanced methods represent the frontier of stereochemical control in dichlorination reactions.

| Method | Typical Reagents | Key Stereochemical Outcome | Reference |

|---|---|---|---|

| Standard Ionic Dichlorination | Cl₂ in CCl₄ | Anti-addition (Diastereoselective) | thieme-connect.deillinois.edu |

| Organocatalytic Enantioselective Dichlorination | DCDMH, TES-Cl, Chiral Cinchona Alkaloid Catalyst | High Enantioselectivity (e.g., up to 94:6 er) | nih.govresearchgate.net |

| Catalytic Syn-Dichlorination | PhSeSePh (catalyst), BnEt₃NCl, N-fluoropyridinium salt (oxidant) | Syn-addition (Diastereoselective) | illinois.edu |

Indirect Synthetic Pathways through Functional Group Transformations

An alternative to direct dichlorination is the conversion of other functional groups on a decane skeleton into the desired 1,2-dichloro arrangement. This approach often involves starting with a decane derivative that already possesses oxygen-containing functional groups at the C1 and C2 positions.

It is important to select the correct starting isomer for this transformation. For example, while the reaction of 1,10-decanediol with thionyl chloride is a well-established method, it yields 1,10-dichlorodecane (B1670031) , not the 1,2-isomer. sanhebiochem.comwikipedia.org

Conversion from Decane Derivatives (e.g., from 1,2-Decanediol via thionyl chloride)

The correct precursor for the synthesis of this compound via functional group transformation is 1,2-decanediol . This vicinal diol can be converted into the corresponding dichloride using various halogenating agents. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). libretexts.org

The reaction mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride. This converts the hydroxyl groups into excellent leaving groups (chlorosulfites). libretexts.orgmasterorganicchemistry.com Subsequent nucleophilic substitution by chloride ions, typically via an Sₙ2 mechanism for primary and secondary alcohols, leads to the formation of the alkyl chloride with inversion of stereochemistry at the chiral center. libretexts.orgmasterorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com The addition of a base like pyridine (B92270) is often used to neutralize the HCl byproduct and can influence the stereochemical outcome. masterorganicchemistry.com

Other methods for converting vicinal diols to dichlorides exist, including a novel approach using triphosgene (B27547) and pyridine to activate terminal epoxides, which are then converted to vicinal dichlorides. acs.orgorganic-chemistry.org

| Precursor | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,2-Decanediol | Thionyl Chloride (SOCl₂) | This compound | Converts hydroxyl groups to chlorides; gaseous byproducts (SO₂, HCl). | libretexts.orgmasterorganicchemistry.com |

| 1,10-Decanediol | Thionyl Chloride (SOCl₂) | 1,10-Dichlorodecane | Illustrates isomeric specificity of the reaction. | sanhebiochem.comwikipedia.org |

| 1,2-Epoxydecane | Triphosgene, Pyridine | This compound | Mild conditions, clean reaction from epoxide precursor. | acs.orgorganic-chemistry.org |

Emerging Green Chemistry and Sustainable Synthesis Routes for Chlorinated Decanes

Modern chemical synthesis places a strong emphasis on sustainability and "green" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of chlorinated decanes is evolving to incorporate these ideals.

Key green chemistry considerations for synthesizing this compound include:

Safer Reagents : Traditional methods often use highly toxic and corrosive reagents like gaseous chlorine. nih.gov Greener alternatives focus on solid or liquid reagents that are safer to handle. One such approach uses ammonium (B1175870) chloride (NH₄Cl) and Oxone® to generate the chlorinating species in situ under mild, room-temperature conditions, avoiding the need for transition metals or harsh acids. organic-chemistry.org

Photocatalysis : Visible-light-mediated synthesis is a rapidly growing area of green chemistry. Recent developments include photocatalytic methods for the vicinal dihalogenation of alkenes. nih.gov These reactions can proceed under mild conditions, often using bench-stable reagents, providing a practical and more sustainable alternative to traditional methods that require harsh oxidants or reductants. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, like the dichlorination of an alkene, generally have excellent atom economy, as all atoms of the reactants are incorporated into the product. In contrast, substitution reactions, such as the conversion of a diol with thionyl chloride, have lower atom economy due to the formation of byproducts (SO₂ and HCl).

By focusing on these principles, chemists are developing more environmentally benign and efficient pathways for the synthesis of this compound and other halogenated compounds.

Hydrodechlorination Reaction Mechanisms

Hydrodechlorination (HDCl) is a catalytic process that uses hydrogen to reductively remove chlorine atoms from chlorinated hydrocarbons, converting them into hydrocarbons and hydrogen chloride (HCl). osti.gov This process is considered an environmentally favorable method for treating chlorinated waste. pjoes.com The reaction can be carried out over a range of temperatures, typically between 100–400 °C, using various catalyst systems. mdpi.com

The catalytic hydrodechlorination of vicinal dichlorides like this compound can be effectively performed using heterogeneous catalysts, particularly those based on transition metals. Bimetallic catalysts have shown significant promise in enhancing both activity and selectivity. osti.gov

For the analogous compound 1,2-dichloroethane (DCE) , extensive research on Pt-Cu alloy catalysts has revealed detailed mechanistic pathways. osti.gov These catalysts are highly selective towards the formation of ethylene, a valuable chemical feedstock, rather than the fully saturated ethane. osti.gov The reaction on Cu-rich Pt-Cu bimetallic catalysts is believed to proceed via a distinct mechanism involving two sequential chlorine-removal steps. osti.gov This is different from the pathway on pure platinum catalysts, which may involve an initial hydrogen-removal step. osti.gov While platinum catalysts are often more active, palladium-based systems are also widely studied. mdpi.com Other effective catalysts include those based on nickel and chromium. mdpi.comresearchgate.net

The general hydrodechlorination reaction can lead to different products depending on the pathway:

Partial Hydrodechlorination: R-Cl + H₂ → R-H + HCl osti.gov

Complete Hydrodechlorination: C₁₀H₂₀Cl₂ + 2H₂ → C₁₀H₂₂ + 2HCl

In the case of this compound, the desired pathway often targets the formation of decene through the removal of both chlorine atoms, a process analogous to the ethylene-selective hydrodechlorination of 1,2-dichloroethane. osti.gov

Table 1: Catalyst Systems Studied for Hydrodechlorination of Chlorinated Alkanes

| Catalyst System | Model Compound | Key Findings | Reference |

|---|---|---|---|

| Pt-Cu/SiO₂ | 1,2-Dichloroethane | High selectivity (100%) to ethylene; mechanism involves sequential C-Cl bond cleavage. | osti.gov |

| Pd-Ni/Active Carbon | 1,2-Dichloroethane | Effective for hydrodechlorination. | mdpi.com |

| Ni-Mo/C (sulphide) | DDT | Stepwise chlorine removal, starting with aliphatic Cl followed by aromatic Cl. | pjoes.com |

This table is interactive. Click on the headers to sort.

For the hydrodechlorination of 1,2-dichloroethane on Pt-Cu alloys, a combination of experimental reaction kinetics and computational methods like Density Functional Theory (DFT) and mean-field microkinetic modeling has been employed. osti.gov This comprehensive approach allows for the detailed examination of the reaction network. DFT calculations help determine the binding energies of various surface intermediates and the activation energy barriers for elementary reaction steps. osti.gov In one such study, a complex reaction network consisting of 29 surface species and 65 elementary steps was modeled to understand the transformation of 1,2-dichloroethane. osti.gov The microkinetic model, informed by DFT results, pointed to a pathway of two sequential chlorine-removal steps on the Pt-Cu alloy, which was distinct from the mechanism on pure Pt. osti.gov Such detailed models are crucial for rationally designing catalysts with improved performance for specific transformations, which could be applied to more complex molecules like this compound.

Catalytic Pathways on Heterogeneous and Homogeneous Catalysts (e.g., Pt-Cu alloys for 1,2-Dichloroethane hydrodechlorination)

Dehalogenation Processes

Dehalogenation refers to the removal of a halogen atom from a molecule. Beyond catalytic hydrodechlorination, this can be achieved through reductive or enzymatic pathways.

Reductive dehalogenation involves the removal of chlorine atoms through the addition of electrons, often from an external source. This can occur via several mechanisms, including hydrogenolysis (replacement of Cl with H) or dihaloelimination. enviro.wiki For a vicinal dichloride like this compound, dihaloelimination (also called reductive β-elimination) is a particularly relevant pathway, where two chlorine atoms on adjacent carbons are removed to form an alkene (decene). youtube.comresearchgate.net

Electrochemical and Photocatalytic Analogies:

Photocatalysis: The photocatalytic degradation of the structurally similar 1,10-dichlorodecane has been observed in aqueous suspensions of titanium dioxide (TiO₂). acs.org This process involves the reaction of the adsorbed chlorinated alkane with surface hydroxyl radicals. For other chlorinated compounds, photocatalytic mechanisms on semiconductors like Cadmium Sulfide (CdS) involve the generation of an electron-hole pair upon light excitation. mdpi.com The electron then participates in the dechlorination reaction. mdpi.com Advanced photoredox catalysis using organic dyes or metal complexes can also achieve reductive dehalogenation under mild conditions. beilstein-journals.org

Electrochemical Reduction: In aqueous environments, the electrochemical reduction of organic chlorides can proceed through either direct electron transfer or reduction by atomic hydrogen. mdpi.com These reductive processes are thermodynamically driven by the redox potential of the electron donor and the chlorinated compound. epa.gov

Certain microorganisms can degrade halogenated hydrocarbons using enzymes known as dehalogenases. muni.cz Haloalkane dehalogenases are a class of hydrolase enzymes that catalyze the cleavage of a carbon-halogen bond, converting haloalkanes into a primary alcohol, a halide ion, and a proton. researchgate.netwikipedia.org These enzymes have potential applications in bioremediation. wikipedia.org

The catalytic cycle of haloalkane dehalogenases, such as DhlA from Xanthobacter autotrophicus GJ10, is well-studied, particularly with its natural substrate, 1,2-dichloroethane . nih.govmdpi.com The mechanism involves a nucleophilic attack by the carboxylate group of a key aspartate residue (Asp-124) on the carbon atom bearing the halogen. nih.gov This proceeds via an SN2 displacement reaction, forming a covalent alkyl-enzyme ester intermediate and releasing the first chloride ion. nih.gov This intermediate is then hydrolyzed by a water molecule, activated by a histidine residue in the active site, to release the corresponding alcohol and regenerate the active site. nih.gov

Structure-Specificity Relationships: The efficiency of haloalkane dehalogenases is highly dependent on the structure of the substrate.

The active site of DhlA is located within a predominantly hydrophobic cavity optimized for binding small molecules like 1,2-dichloroethane. oup.com

Long-chain haloalkanes, such as this compound, are generally poor substrates for DhlA because their size prevents proper entry and binding in the active site. muni.czoup.com

Other classes of haloalkane dehalogenases, such as DhaA, have larger active site cavities and show a preference for larger substrates. oup.com

For very long-chain α,ω-dichloroalkanes like 1,10-dichlorodecane , degradation often proceeds via an oxidative mechanism rather than a hydrolytic one. nih.govcardiff.ac.uk For instance, Pseudomonas sp. strain 273 utilizes a monooxygenase to dehalogenate 1,10-dichlorodecane, a process that is strictly oxygen-dependent. nih.gov

Table 2: Enzyme Specificity in Dehalogenation

| Enzyme/Organism | Substrate(s) | Mechanistic Class | Key Feature | Reference |

|---|---|---|---|---|

| Haloalkane Dehalogenase (DhlA) | 1,2-Dichloroethane (natural substrate) | Hydrolytic | Active site optimized for small, hydrophobic molecules. | nih.govoup.com |

| Haloalkane Dehalogenase (DhaA) | 1-Chlorobutane, 1,3-Dichloropropene | Hydrolytic | Larger active site accommodates larger substrates than DhlA. | researchgate.netoup.com |

This table is interactive. Click on the headers to sort.

Reductive Dehalogenation Pathways (e.g., electrochemical, photocatalytic analogies)

Nucleophilic Substitution and Elimination Reactions Involving Vicinal Dichlorides

When reacting with a nucleophile or a base, such as hydroxide (B78521) ions, halogenoalkanes can undergo competing nucleophilic substitution (SN) and elimination (E) reactions. chemguide.co.uk For a vicinal dichloride like this compound, these pathways are highly relevant.

Nucleophilic Substitution (SN): In this reaction, a nucleophile replaces one or both of the chlorine atoms. The reaction can proceed via a one-step (SN2) or a multi-step (SN1) mechanism. leah4sci.comweebly.com SN2 reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemical configuration, and are favored for primary and secondary halides. weebly.com SN1 reactions proceed through a carbocation intermediate. wikipedia.orgleah4sci.com A concrete example of nucleophilic substitution is the synthesis of phosphonium (B103445) ionic liquids, where 1,10-dichlorodecane reacts with trihexylphosphine (B1293673) at high temperatures to substitute both chlorine atoms. nih.gov

Elimination (E): In this reaction, the reagent acts as a base, removing a proton from a carbon adjacent to the carbon bearing a chlorine atom. This leads to the formation of a double bond (an alkene) and the elimination of HCl. chemguide.co.uk For this compound, a double elimination (E2 mechanism is common) can occur to yield a diene, or a single elimination can produce a chloroalkene. The competition between substitution and elimination is influenced by factors such as the strength of the nucleophile/base, the solvent, and the temperature. chemguide.co.uk Strong, sterically hindered bases and higher temperatures typically favor elimination.

The reaction of this compound with a strong base like potassium hydroxide would likely yield a mixture of substitution products (1,2-decanediol) and elimination products (chlorodecenes, decadienes).

Derivatives of 1,2 Dichlorodecane and Their Research Applications

Synthesis of Functionalized Decane (B31447) Derivatives

The reactivity of the vicinal dichloride in 1,2-dichlorodecane is central to its utility in synthesizing a range of functionalized decanes. Elimination and cyclization reactions are prominent pathways to introduce unsaturation and create novel molecular architectures.

Stereoselective and Regioselective Routes to Unsaturated Decanes (e.g., alkenes, alkynes)

The dehydrochlorination of this compound is a primary method for introducing unsaturation, leading to the formation of chlorodecenes, decenes, and decynes. These reactions are often performed as E2 eliminations, where the stereochemistry of the starting material and the reaction conditions, particularly the choice of base, play a crucial role in determining the product distribution. iitk.ac.inmgscience.ac.in

The initial elimination of one equivalent of hydrogen chloride from this compound can lead to a mixture of vinylic chloride isomers, such as 1-chloro-1-decene and 2-chloro-1-decene. The regioselectivity of this step is governed by Zaitsev's rule, which generally favors the formation of the more substituted alkene. chadsprep.com However, the use of bulky bases can favor the Hofmann product, the less substituted alkene.

A second elimination reaction can then be carried out to produce an alkyne. This double dehydrohalogenation typically requires a very strong base, such as sodium amide (NaNH₂), to proceed. tardigrade.inlibretexts.org The reaction proceeds through a vinylic halide intermediate. mgscience.ac.in For terminal alkynes, three equivalents of the base are often necessary, as the terminal alkyne proton is acidic and will be deprotonated by the strong base. stackexchange.com

The stereoselectivity of these elimination reactions is a key consideration. E2 eliminations proceed via an anti-periplanar transition state, meaning the hydrogen and the leaving group (chlorine) must be in the same plane and on opposite sides of the carbon-carbon bond. iitk.ac.inchemistrysteps.com This requirement dictates the stereochemistry of the resulting alkene. For example, the erythro and threo isomers of a vicinal dihalide will yield different alkene isomers upon anti-elimination. mgscience.ac.in While direct stereoselective studies on this compound are not extensively reported, the principles of E2 elimination on similar vicinal dihalides provide a strong predictive framework. iitk.ac.inchemistrysteps.com

| Reactant | Reagent(s) | Product(s) | Reaction Type | Ref. |

| This compound | Strong Base (e.g., KOH) | Chlorodecenes | E2 Elimination | |

| This compound | 2 equiv. Strong Base (e.g., NaNH₂) | Decynes | Double E2 Elimination | tardigrade.inlibretexts.org |

| Alkene | Cl₂ or Br₂ | Vicinal Dihalide | Halogenation | libretexts.orglibretexts.org |

| Vicinal Dihalide | Strong Base (e.g., NaNH₂) | Alkyne | Dehydrohalogenation | libretexts.orgunacademy.com |

Cyclization and Ring Formation Reactions Utilizing Vicinal Dichloride Reactivity (e.g., macrocyclic ionic liquids from 1,10-dichlorodecane)

While the vicinal nature of the chlorine atoms in this compound makes it less ideal for forming large macrocycles compared to its α,ω-disubstituted isomer, 1,10-dichlorodecane (B1670031), it can still participate in cyclization reactions. The reactivity of the two chlorine atoms allows for the formation of smaller heterocyclic rings or can be a component in the synthesis of more complex macrocyclic structures.

For instance, vicinal dihalides can react with dinucleophiles to form cyclic compounds. Although direct examples with this compound are not prominent in the literature, related reactions with other 1,2-dihaloalkanes suggest its potential. For example, 1,2-dihaloalkanes have been used in the synthesis of macrocyclic tetraamido compounds. thieme.de

A notable area of research where dihaloalkanes are extensively used is in the synthesis of ionic liquids, including macrocyclic and polymeric ionic liquids. nih.govasm.orgresearchgate.net While 1,10-dichlorodecane is a more common precursor for creating bola-amphiphilic or macrocyclic ionic liquids due to the spacing of the reactive sites, the principles of nucleophilic substitution at the C-Cl bond are applicable. libretexts.orgstudymind.co.uk The reaction of a dihaloalkane with a bis-imidazole precursor, for example, can lead to the formation of imidazolium-linked macrocycles. nih.govasm.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| 1,2-Dihaloalkane | Protected Amino Carboxylic Acid / Diamine | Macrocyclic Tetraamido Compound | Cyclization | thieme.de |

| Dihaloalkane | Bis-imidazole precursor | Imidazolium-linked macrocycle | Macrocyclization | nih.govasm.orgresearchgate.net |

Exploration of this compound Derivatives as Building Blocks in Complex Molecular Architectures

The derivatives of this compound, particularly the unsaturated compounds formed through elimination reactions, serve as valuable building blocks for more complex molecules, including polymers and fine chemicals.

Precursor Chemistry for Advanced Polymer Research

Dihaloalkanes are known precursors in condensation polymerization. studymind.co.uklibretexts.orgsavemyexams.com For instance, they can react with polysulfide anions to form polysulfide polymers. libretexts.orgstudymind.co.uk While these syntheses often utilize α,ω-dihaloalkanes to achieve linear polymer chains, the potential for vicinal dihalides like this compound to act as cross-linking agents or to introduce specific functionalities into a polymer backbone exists. The reactivity of both chlorine atoms allows for the connection of two different polymer chains or the formation of a loop within a single chain.

Furthermore, the unsaturated derivatives of this compound, such as decenes and decynes, are monomers that can undergo addition polymerization. The resulting polymers would have a long alkyl side chain, which could impart specific properties like hydrophobicity or altered solubility to the polymer.

| Monomer Type | Polymerization Method | Polymer Type | Potential Role of this compound Derivative | Ref. |

| Dihaloalkane | Condensation Polymerization | Polysulfide | Cross-linking agent or functional monomer | libretexts.orgstudymind.co.uk |

| Decene/Decyne | Addition Polymerization | Polyalkene/Polyalkyne | Monomer with long alkyl side chain | libretexts.org |

Intermediates in the Synthesis of Novel Fine Chemicals and Specialty Organic Compounds (e.g., N-alkyl-4-pyridinamines)

The reactivity of the chlorine atoms in this compound makes it a potential intermediate in the synthesis of various fine and specialty chemicals. Alkylation of amines with alkyl halides is a fundamental reaction in organic synthesis. s3waas.gov.inyoutube.comlibretexts.org While primary and secondary amines can be alkylated, these reactions can be difficult to control and may lead to mixtures of products. Tertiary amines, however, can be cleanly alkylated to form quaternary ammonium (B1175870) salts. libretexts.org

The synthesis of N-alkyl-4-pyridinamines, for example, can be achieved through the reaction of 4-aminopyridine (B3432731) with an alkyl halide. rsc.orgresearchgate.net Although examples in the literature often utilize mono-haloalkanes or α,ω-dihaloalkanes to produce bis-pyridinium alkanes, the same principle of nucleophilic substitution can be applied to this compound. The reaction could potentially lead to mono- or di-substituted pyridinium (B92312) compounds, depending on the stoichiometry and reaction conditions. These pyridinium salts are a class of compounds with applications as antimicrobial agents.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| Amine | Alkyl Halide | Alkylated Amine | Nucleophilic Substitution | s3waas.gov.inlibretexts.org |

| 4-Aminopyridine | Dihaloalkane | Bis-pyridinium alkane | N-Alkylation | rsc.orgresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Isolation, Separation, and Quantification

Chromatographic techniques are fundamental in the analysis of 1,2-Dichlorodecane, particularly for its separation from complex mixtures and for precise quantification.

Gas Chromatography (GC) with Diverse Detection Systems (e.g., MS, FID)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. aelabgroup.com The separation in GC is achieved as the analyte partitions between a gaseous mobile phase and a stationary phase within a column. mnstate.edunawah-scientific.com The choice of detector is critical and depends on the analytical requirements, such as sensitivity and selectivity. phenomenex.comlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for both the separation of compounds and their identification based on their mass spectra. aelabgroup.comlibretexts.org GC-MS is widely used for the analysis of chlorinated paraffins, providing detailed information about the molecular structure and fragmentation patterns. researchgate.netnih.govresearchgate.net For halogenated compounds like this compound, electron capture negative ionization (ECNI) is a particularly favorable mass spectrometric mode due to its high sensitivity. researchgate.net The analysis of 1,2-dichloroethane (B1671644), a related compound, in workplace air has been demonstrated using GC-MS after thermal desorption from an adsorbent tube. uzh.ch

Gas Chromatography-Flame Ionization Detector (GC-FID): The flame ionization detector (FID) is a widely used detector for organic compounds. scioninstruments.commeasurlabs.com It operates by combusting the eluting compounds in a hydrogen-air flame, which produces ions and generates a current proportional to the amount of carbon atoms in the analyte. nawah-scientific.comscioninstruments.com While highly sensitive to hydrocarbons, its response is dependent on the carbon number. scioninstruments.com For chlorinated alkanes, a dechlorination step may be necessary to obtain a signal independent of the chlorine content. This can be achieved by using a palladium catalyst in the injector, a technique known as carbon skeleton analysis. researchgate.net

The following table summarizes typical parameters for GC analysis of chlorinated alkanes:

| Parameter | Typical Value/Setting | Source |

| Column Type | Capillary Column (e.g., Optima 5HT) | nih.gov |

| Injector Temperature | 220-240 °C | nih.gov |

| Oven Temperature Program | Ramped temperature programs are common to separate a range of compounds. | lmaleidykla.lt |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | mnstate.educeda.ac.uk |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | aelabgroup.comscioninstruments.com |

Headspace Gas Chromatography for Volatile Analyte Determination in Complex Matrices

Headspace gas chromatography (HS-GC) is a valuable technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. sigmaaldrich.comresearchgate.net This method involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace) above the sample. lmaleidykla.lt An aliquot of this headspace is then injected into the GC system, which prevents non-volatile matrix components from contaminating the instrument. sigmaaldrich.comresearchgate.net

HS-GC is particularly useful for determining residual solvents in various materials. lmaleidykla.ltsigmaaldrich.com The European Standard EN 13628-1:2002 specifies static headspace chromatography for the quantitative determination of residual solvents in flexible packaging. thermofisher.com The choice of a suitable dissolution solvent is critical for successful HS-GC analysis, as it affects the partitioning of the analyte into the headspace. sigmaaldrich.com

Key parameters in HS-GC analysis include:

| Parameter | Description | Source |

| Equilibration Temperature | The temperature at which the sample is heated to reach equilibrium between the sample and the headspace. | lmaleidykla.lt |

| Equilibration Time | The time required for the analyte to reach equilibrium. | lmaleidykla.ltthermofisher.com |

| Injection Volume | The volume of the headspace gas injected into the GC. | lmaleidykla.lt |

| Matrix Medium | The solvent used to dissolve or disperse the sample, which influences analyte partitioning. | lmaleidykla.lt |

Advanced Spectroscopic Probes for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms. redalyc.org

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 1,10-dichlorodecane (B1670031), ¹H NMR spectral data is available. nih.govchemicalbook.com

¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbons in a molecule and their chemical environment. redalyc.org For instance, in the analysis of related dichlorinated compounds, ¹³C NMR helps in assigning the chemical shifts of protonated and non-protonated carbons. redalyc.org Spectral data for 1,2-dichloroethane is also available and can provide comparative insights. chemicalbook.com

The chemical shifts in NMR are influenced by the solvent used. sigmaaldrich.com

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For chlorinated alkanes, characteristic C-Cl stretching vibrations can be observed. FT-IR spectral data for the related compound 1,10-dichlorodecane is available in spectral libraries. nih.govthermofisher.com The analysis of 1,2-dichloroethane by FT-IR has also been documented. nist.gov

High-Resolution Mass Spectrometry for Molecular and Fragment Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments, aiding in the unambiguous identification of the compound. GC coupled with HRMS, particularly with ECNI, is a powerful technique for the analysis of complex mixtures of chlorinated paraffins. nih.govpops.int It enables the differentiation of compounds with the same nominal mass but different elemental formulas. The NIST WebBook provides mass spectral data for 1,10-dichlorodecane, which can be used as a reference. nist.gov

Trace Analysis Methodologies for Environmental and Biological Research Matrices (e.g., sample enrichment techniques)

The detection and quantification of this compound at trace levels in complex environmental and biological matrices present significant analytical challenges. The compound's non-polar nature and its likely presence in mixtures with other chlorinated hydrocarbons necessitate sophisticated sample preparation and highly sensitive analytical instrumentation. Research methodologies typically involve a dual approach: efficient enrichment of the analyte from the sample matrix and subsequent sensitive detection. While studies focusing exclusively on this compound are limited, the analytical principles are well-established for the broader class of chlorinated alkanes, including other dichlorodecane isomers and short-chain chlorinated paraffins (SCCPs).

Sample Enrichment and Preparation

Effective sample preparation is crucial for removing interfering substances and concentrating the target analyte to a level suitable for instrumental analysis. The choice of technique is highly dependent on the sample matrix.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): For aqueous samples like groundwater or wastewater, traditional LLE with a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) can be used to extract this compound. However, SPE is often favored as it requires less solvent and can yield a cleaner extract. acs.org A reverse-phase sorbent (e.g., C18) is suitable for trapping the non-polar analyte from the aqueous phase, after which it is eluted with a small volume of an organic solvent. For solid matrices like soil or sediment, an initial solvent extraction, potentially using sonication or a Soxhlet apparatus, is necessary. This is followed by a cleanup step, which might involve techniques like passing the extract through a Florisil® (magnesium silicate) column to remove lipids and other high-molecular-weight interferences. researchgate.net

Microextraction Techniques: Modern analytical chemistry increasingly utilizes miniaturized techniques that reduce solvent consumption and sample volume.

Solidified Floating Organic Drop Microextraction (SFODME): This technique employs a small volume (microliters) of an organic solvent with a melting point near room temperature (10-30 °C). rsc.org The solvent is added to the aqueous sample and stirred, allowing it to extract the analytes. conicet.gov.ar Afterward, the sample is cooled, causing the solvent drop to solidify for easy removal and analysis. rsc.orgtubitak.gov.tr Common solvents for this method include 1-undecanol (B7770649) and 1-dodecanol. rsc.orgmdpi.com The related isomer, 1,10-dichlorodecane, has been considered as a potential extraction solvent in SFODME applications, which suggests the suitability of this technique for extracting similar compounds like this compound. rsc.orgmdpi.com

Headspace Analysis: For biological matrices, especially blood, dynamic headspace analysis is a powerful technique for volatile organic compounds (VOCs). cdc.gov In this method, an inert gas is bubbled through the sample to strip volatile analytes like this compound. These analytes are then captured on a sorbent material. The trap is subsequently heated to desorb the analytes directly into a gas chromatograph, providing a high degree of enrichment while minimizing matrix effects. cdc.gov

Instrumental Analysis

Following extraction and enrichment, gas chromatography is the preferred separation technique for chlorinated alkanes.

Gas Chromatography (GC): A GC system with a non-polar capillary column is effective for separating this compound from other components in an extract. ibacon.com

Detection Systems:

Flame Ionization Detector (FID): The FID is a robust and common detector for hydrocarbons. While sensitive, it is not selective for halogenated compounds. researchgate.netcdc.gov

Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds, making it an excellent option for the trace analysis of dichlorodecane. ibacon.com

Mass Spectrometry (MS): The combination of GC with MS is the definitive method for trace analysis, offering both high sensitivity and structural confirmation for unambiguous identification. researchgate.netcdc.govmdpi.com By operating in selected ion monitoring (SIM) mode, the MS can be programmed to detect only specific ions characteristic of this compound, which significantly improves the signal-to-noise ratio and lowers detection limits. For highly complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides superior resolving power. nih.gov

The table below summarizes analytical methods and performance data from research on related chlorinated alkanes. This information serves as a proxy for the expected performance in the analysis of this compound.

| Analyte/Class | Matrix | Enrichment/Extraction Technique | Analytical Method | Detection Limit (LOD) | Recovery (%) |

|---|---|---|---|---|---|

| 1,1-Dichloroethane | Whole Blood | Dynamic Headspace Analysis | GC/MS | ppt (ng/L) level | Not Reported |

| 1,10-Dichlorodecane | PVC, Rubber, Paint | Ultrasound-assisted Hexane Extraction, Florisil Cleanup | GC/ECNI-MS | 2 mg/kg (LOQ) | 92 ± 3.8 |

| Short-Chain Chlorinated Paraffins (SCCPs) | Feed | Not Specified | GCxGC-ECNI-TOF-MS | Not Reported | Not Reported |

| Dichloro-nitrobenzenes | Water | Solidified Floating Organic Drop Microextraction (SFODME) | GC-ECD | 1.2-10 ng/L | 91-95 (Relative) |

| 1,10-Dichlorodecane | Aqueous Suspension | Not Applicable (Direct Analysis) | Not Specified | 240 µg/L (Solubility Limit Studied) | Not Applicable |

Environmental Behavior and Degradation Studies in Academic Contexts

Persistence and Transport Mechanisms of Chlorinated Decanes in Model Environmental Systems

Chlorinated decanes, as part of the SCCP group, exhibit significant environmental persistence. researchgate.net Their transport in the environment is largely dictated by their partitioning behavior between air, water, soil, and sediment. SCCPs with shorter carbon chains and lower levels of chlorination are more inclined to be in the gas phase, which facilitates their long-range atmospheric transport. mdpi.com Conversely, due to their low water solubility and high carbon partition coefficients, they tend to adsorb strongly to soil and sediment in aquatic environments. researchgate.netindustrialchemicals.gov.au

Studies on soils from e-waste dismantling areas have shown that longer-chain and more highly chlorinated congeners are concentrated near the pollution source, while shorter-chain and less chlorinated congeners are found in sediments farther away. researchgate.net This suggests that transport via atmospheric and/or water pathways leads to fractionation of these compounds. researchgate.net The presence of chlorinated hydrocarbons in unsaturated soils can act as a persistent source of groundwater contamination, as fluctuations in the water table can repeatedly bring it into contact with the contaminated soil. epa.gov Furthermore, the mobility of these hydrophobic compounds in soil can be enhanced through co-transport with dissolved organic matter and fine particulate colloids.

Elucidation of Environmental Transformation and Degradation Pathways

The transformation and degradation of chlorinated decanes can occur through photolytic, biological, and chemical pathways.

The photocatalytic degradation of chlorinated alkanes has been demonstrated as an effective removal method in aqueous systems. A notable study on 1,10-dichlorodecane (B1670031) showed its effective photodegradation in aqueous suspensions of titanium dioxide (TiO₂) under UV light. acs.orgresearchgate.netislandscholar.ca The degradation was found to be optimal at a TiO₂ concentration of 150 mg/L and with a 1,10-dichlorodecane concentration near its solubility limit of 240 µg/L. acs.orgresearchgate.netislandscholar.ca

Microbial action is a key pathway for the breakdown of chlorinated decanes in the environment, although the process can be slow. cdc.gov Aerobic bacteria capable of dehalogenating chlorinated alkanes have been isolated and studied. For instance, Pseudomonas sp. strain 273 has been shown to utilize 1,10-dichlorodecane as a sole source of carbon and energy under aerobic conditions. nih.govasm.orgresearchgate.net This strain can release chloride from α,ω-dichloroalkanes with chain lengths from C5 to C12. nih.govasm.orgresearchgate.net The dehalogenating enzyme system in this bacterium is induced by both 1,10-dichlorodecane and non-halogenated alkanes like decane (B31447). asm.orgnih.gov

The position of the chlorine atoms on the alkane chain significantly influences the biodegradability. Terminal chlorination (α,ω-) is more amenable to degradation by certain bacteria. oup.com However, vicinal chlorination, as in 1,2-dichlorodecane, has been shown to be more recalcitrant to degradation by Pseudomonas sp. strain 273, with only partial dehalogenation observed, which was likely due to a combination of β-oxidation and abiotic mechanisms. oup.com In plants, studies on a heptachlorodecane congener in pumpkin seedlings have demonstrated uptake, translocation, and transformation, including dechlorination and chlorine rearrangement, indicating that plants can also play a role in the metabolism of these compounds. nih.gov

Biotransformation and Biodegradation Studies (e.g., microbial dehalogenation)

Partitioning and Distribution of Chlorinated Decanes in Environmental Compartments in Controlled Studies

The partitioning of chlorinated decanes between environmental compartments like water, soil, and air is a critical factor in their environmental distribution. The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of hydrophobic compounds. For polychlorinated n-alkanes (PCAs), log Kow values have been shown to be influenced by carbon chain length and the degree of chlorination. nih.gov

A study determining the log Kow of various PCAs found that for polychlorinated n-decanes with a 50.2% chlorine content, the log Kow was 4.10. nih.gov Another study calculated various physicochemical properties for short- and medium-chain chlorinated paraffins, showing that increasing chlorine content up to 55% does not drastically alter the water solubility or Kow. researchgate.net However, increasing the carbon chain length leads to significant increases in Kow. researchgate.net

The distribution of chlorinated organic compounds in contaminated soils is also heavily influenced by the presence of surfactants and the pH of the system, which can affect their desorption from soil into the aqueous phase. ucm.es The affinity for soil organic matter is strong for these hydrophobic pollutants, and their partitioning behavior is complex, with distribution between immobile particulate organic matter and mobile dissolved organic matter affecting their transport potential.

Interactive Data Table: Physicochemical Properties and Degradation of Chlorinated Decanes and Related Compounds

| Compound/Group | Parameter | Value/Finding | Context |

| Polychlorinated n-Decanes | log Kow | 4.10 | For a mixture with 50.2% chlorine content. nih.gov |

| 1,10-Dichlorodecane | Optimal TiO₂ Concentration | 150 mg/L | For photocatalytic degradation. acs.orgresearchgate.net |

| 1,10-Dichlorodecane | Optimal Substrate Conc. | 240 µg/L | For photocatalytic degradation (near solubility limit). acs.orgresearchgate.net |

| 1,10-Dichlorodecane | Degradation Rate | 62% disappearance in 15 min | During TiO₂ photocatalysis under specific lab conditions. acs.org |

| Pseudomonas sp. strain 273 | Substrate Range | C9 to C12 chloroalkanes | Best substrates for dehalogenation and growth. nih.govasm.org |

| This compound | Biodegradation | Partial dehalogenation | By Pseudomonas sp. strain 273, likely via β-oxidation and abiotic mechanisms. oup.com |

| 1,2-Dichloroethane (B1671644) | Atmospheric Half-life | ~73 days | Via reaction with OH radicals. cdc.gov |

| Short-Chain Chlorinated Paraffins | Environmental Behavior | Persistent, with potential for long-range transport and bioaccumulation. | General finding for the C10-C13 group. researchgate.netindustrialchemicals.gov.au |

Computational Chemistry and Theoretical Modeling of 1,2 Dichlorodecane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. akj.az

The electronic structure of 1,2-dichlorodecane dictates its chemical behavior. Molecular Orbital (MO) theory is a powerful framework for understanding this structure and predicting reactivity. uomustansiriyah.edu.iqicourse.club By combining atomic orbitals, a set of molecular orbitals is generated, each with a specific energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. pearson.compressbooks.pub

The energy of the LUMO indicates the ability of a molecule to act as an electrophile (electron acceptor), while the energy of the HOMO reflects its ability to act as a nucleophile (electron donor). The HOMO-LUMO energy gap is a crucial parameter for predicting molecular stability and reactivity. acs.orgmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the electronegative chlorine atoms withdraw electron density from the carbon backbone, lowering the energy of the molecular orbitals. The HOMO is typically associated with the lone pairs on the chlorine atoms, while the LUMO is often the antibonding σ* orbital of the C-Cl bonds. Nucleophilic attack would likely target the carbon atoms attached to the chlorines, corresponding to an interaction with the LUMO. Electrophilic attack would target the high-electron-density regions around the chlorine atoms (HOMO).

Table 1: Frontier Orbital Characteristics and Reactivity Prediction

| Orbital | General Location in this compound | Role in Reactivity | Predicted Interaction |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Primarily on the lone pairs of the chlorine atoms | Electron Donor (Nucleophile) | Site for attack by electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily on the antibonding σ* orbitals of the C-Cl bonds | Electron Acceptor (Electrophile) | Site for attack by nucleophiles, potentially leading to substitution or elimination reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of Kinetic Stability | A smaller gap suggests higher reactivity. |

Vicinal dichlorides, such as this compound, can exist in different spatial arrangements, known as conformations, due to rotation around the C-C single bonds. researchgate.netscribd.com The study of the energies of these different conformations is known as conformational analysis. For the C1-C2 bond in this compound, the most significant conformers are the anti and gauche forms. nih.govyoutube.com

Anti-conformation : The two chlorine atoms are positioned 180° apart from each other (anti-periplanar). This arrangement generally minimizes steric hindrance between the bulky chlorine atoms.

Gauche-conformation : The two chlorine atoms are positioned 60° apart. This leads to increased steric repulsion but can be stabilized by other factors.

The relative stability of these conformers is determined by a balance of steric repulsion, electrostatic interactions (dipole-dipole), and stereoelectronic effects like hyperconjugation. nih.gov In the gas phase, the anti conformer of simple 1,2-dihaloethanes is typically more stable due to reduced steric and dipole-dipole repulsion. researchgate.netnih.gov However, in polar solvents, the gauche conformer, which has a larger molecular dipole moment, can be preferentially stabilized. The long alkyl chain of this compound introduces additional conformational complexity, but the principles governing the relative orientation of the two chlorine atoms remain central. Theoretical calculations can map the potential energy surface as a function of the Cl-C-C-Cl dihedral angle, identifying the energy minima corresponding to stable conformers and the energy barriers for interconversion. nih.gov

Table 2: Comparison of Anti and Gauche Conformers for the C1-C2 bond in Vicinal Dichlorides

| Conformer | Cl-C-C-Cl Dihedral Angle | General Stability Factors | Expected Dipole Moment |

|---|---|---|---|

| Anti | ~180° | Lower steric hindrance, lower dipole-dipole repulsion. Generally more stable in the gas phase. researchgate.netnih.gov | Lower |

| Gauche | ~60° | Higher steric hindrance, potential for stabilizing gauche effects, higher dipole-dipole repulsion. nih.gov Can be stabilized by polar solvents. | Higher |

Electronic Structure Analysis and Molecular Orbital Theory for Reactivity Prediction

Molecular Dynamics Simulations for Solvation Phenomena and Intermolecular Interactions (e.g., for related dichloroalkenes)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.de This approach is particularly valuable for understanding solvation phenomena and intermolecular interactions, which are critical for predicting the behavior of this compound in various environments. rsc.org

While specific MD studies on this compound are not abundant, research on related molecules like dichloroethenes and other chlorinated hydrocarbons provides significant insight. researchgate.net For instance, MD simulations have been used to investigate the solvation structure of cis- and trans-1,2-dichloroethene in supercritical carbon dioxide, revealing details about local density augmentation around the solute. researchgate.net Such studies analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute.

For this compound dissolved in a solvent like n-decane or water, MD simulations can predict:

Solvation Free Energy : The thermodynamic favorability of dissolving the molecule in a particular solvent. nih.gov

Solvent Shell Structure : How solvent molecules orient themselves around the polar C-Cl bonds and the nonpolar alkyl chain.

Intermolecular Forces : The nature and strength of interactions, such as dipole-dipole forces between C-Cl groups and van der Waals (dispersion) forces along the hydrocarbon tail. libretexts.org

These simulations help in understanding how this compound interacts with itself and with other molecules, which is fundamental to predicting its physical properties like solubility and boiling point.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a highly versatile quantum chemical method that calculates the electronic structure of molecules based on the electron density, offering a good balance between accuracy and computational cost. akj.azosti.gov It is widely used for two main purposes concerning molecules like this compound: elucidating reaction mechanisms and predicting spectroscopic properties.

Reaction Mechanism Elucidation : DFT can be used to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. mdpi.comnih.gov For this compound, this could involve modeling reactions such as dehydrochlorination (elimination) to form chlorodecenes or nucleophilic substitution. DFT calculations help determine the activation energies for different pathways, allowing chemists to predict which reaction is more likely to occur under specific conditions. mdpi.com

Spectroscopic Property Prediction : DFT is a reliable tool for predicting various spectroscopic data, which can then be compared with experimental results to confirm molecular structures. acs.orgrsc.org For this compound, DFT can calculate:

Vibrational Frequencies : Corresponding to infrared (IR) and Raman spectra. The calculated frequencies for C-H and C-Cl stretching and bending modes can aid in the interpretation of experimental spectra. maynoothuniversity.ie

NMR Chemical Shifts : Predicting the ¹³C and ¹H NMR chemical shifts. researchgate.net This is particularly useful for assigning signals to specific atoms within the molecule, especially for complex structures. The accuracy of these predictions has become a standard tool in structural elucidation. researchgate.net

DFT calculations have been successfully applied to predict spectroscopic properties for a wide range of halogenated organic compounds. rsc.orgresearchgate.net

Development and Application of Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Chlorinated Decanes

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmeilerlab.org These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., hydrophobicity, electronic properties, size) to an observed response. scielo.br

For chlorinated decanes, including this compound, QSAR and QSPR models can be invaluable for predicting properties without the need for extensive experimental testing.

QSAR : These models are crucial in toxicology and environmental science. For example, a QSAR model has been developed to predict the acute in vivo toxicity of chlorinated alkanes to fish. nih.gov This model found a strong correlation between toxicity and hydrophobicity (log K_ow), demonstrating that computational data can be used to estimate the environmental risk of these compounds. nih.gov Such models are essential for regulatory frameworks like REACH in the European Union. nih.gov

QSPR : These models can predict a wide range of physical properties. For chlorinated alkanes, QSPR models could be developed to estimate:

Boiling point

Vapor pressure

Solubility in water

Partition coefficients

The development of robust QSAR/QSPR models relies on a dataset of compounds with known properties and a set of relevant molecular descriptors. scielo.br For chlorinated decanes, descriptors would likely include the number and position of chlorine atoms, molecular weight, surface area, and electronic parameters derived from quantum chemical calculations.

Q & A

Q. What are the key physical and chemical properties of 1,2-Dichlorodecane relevant to laboratory handling?

- Methodological Answer: this compound (C₁₀H₂₀Cl₂) has a molecular weight of 211.17 g/mol and a density of 0.82 g/cm³ (approximated from structurally similar compounds). Its NMR spectra (¹H and ¹³C) provide critical structural validation: ¹H NMR peaks at δ 4.03 (multiplet) and δ 0.88 (triplet) confirm chlorine substitution at the 1,2-positions and terminal methyl groups, respectively . Physical properties like melting point and solubility can be extrapolated using computational tools (e.g., NIST Chemistry WebBook) or comparative data from chlorinated alkanes .

Q. What synthetic routes are reported for this compound, and how can reaction efficiency be optimized?

- Methodological Answer: A high-yield (92%) synthesis involves nucleophilic substitution of 1,2-decanediol with HCl or chlorinating agents under controlled conditions. Reaction optimization includes monitoring temperature (20–25°C) and stoichiometric ratios to minimize byproducts like 1,10-dichlorodecane. Post-synthesis purification via fractional distillation or column chromatography ensures >95% purity, validated by NMR .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives or degradation products?

- Methodological Answer: Coupling constants (e.g., J = 9.0–11.1 Hz in ¹H NMR) distinguish vicinal chlorine substitution from regioisomers. For degradation studies, ¹³C NMR identifies chlorinated intermediates (e.g., dichlorinated alkenes) via characteristic shifts (e.g., δ 61.41 for Cl-bearing carbons). Dynamic NMR experiments can assess conformational flexibility in solution .

Q. What experimental frameworks are recommended to evaluate the environmental persistence of this compound in aquatic systems?

- Methodological Answer: Adapt the U.S. EPA’s Systematic Review Protocol for chlorinated alkanes:

- Exposure Analysis: Use gas chromatography-mass spectrometry (GC-MS) to quantify bioaccumulation in model organisms (e.g., Daphnia magna).

- Degradation Pathways: Conduct hydrolysis studies at varying pH levels and monitor intermediates via LC-MS.

- Ecotoxicology: Apply OECD Test Guideline 211 for chronic toxicity in aquatic species, cross-referencing data with structurally analogous compounds (e.g., 1,2-dichloroethane) .

Q. How can researchers resolve contradictions in toxicity data across in vitro and in vivo studies of this compound?

- Methodological Answer:

- Consistency Assessment: Apply ATSDR’s criteria for evidence evaluation: Compare results across species (rodent vs. zebrafish), exposure durations (acute vs. chronic), and endpoints (cytotoxicity vs. organ damage).

- Mechanistic Studies: Use transcriptomic profiling (RNA-seq) to identify conserved toxicity pathways (e.g., oxidative stress response) between models.

- Dosage Calibration: Normalize dose metrics using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences .

Q. What strategies mitigate interference from this compound in concurrent analysis of chlorinated hydrocarbon mixtures?

- Methodological Answer:

- Chromatographic Separation: Optimize GC column polarity (e.g., DB-5ms) to resolve this compound from co-eluting compounds (e.g., 1,2-dichloropropane).

- Selective Detection: Use electron capture detection (ECD) for chlorine-specific quantification or tandem MS (MS/MS) for fragmentation pattern confirmation.

- Matrix Cleanup: Pre-treat environmental samples with Florisil® cartridges to remove lipids and humic acids .

Notes

- Avoid consumer-focused platforms (e.g., BenchChem) in favor of peer-reviewed journals and authoritative databases (NIST, EPA).

- For ecological studies, cross-validate findings with analogous chlorinated alkanes due to limited direct data on this compound .

- Advanced questions emphasize experimental design, data reconciliation, and method adaptation from related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.